molecular formula C12H20O2 B12618763 4-Ethylidenedec-5-enoic acid CAS No. 919283-87-7

4-Ethylidenedec-5-enoic acid

Cat. No.: B12618763
CAS No.: 919283-87-7
M. Wt: 196.29 g/mol
InChI Key: CIQGUVAVNLAENH-UHFFFAOYSA-N
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Description

4-Ethylidenedec-5-enoic acid is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of a double bond at the fourth carbon and a carboxylic acid group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylidenedec-5-enoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the hydroboration-oxidation of 4-ethylidenedec-5-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of functional groups. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylidenedec-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters or amides.

Scientific Research Applications

4-Ethylidenedec-5-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylidenedec-5-enoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

    4-Ethylidenedecanoic acid: Similar structure but lacks the double bond at the fifth carbon.

    4-Methylidenedec-5-enoic acid: Similar structure but has a methyl group instead of an ethyl group.

Properties

CAS No.

919283-87-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-ethylidenedec-5-enoic acid

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h4,7-8H,3,5-6,9-10H2,1-2H3,(H,13,14)

InChI Key

CIQGUVAVNLAENH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CC)CCC(=O)O

Origin of Product

United States

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